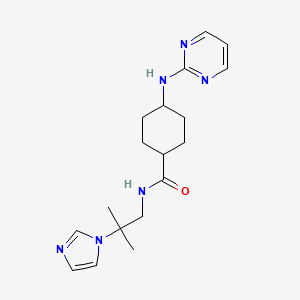![molecular formula C16H15F2N3O3 B7348322 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348322.png)
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide involves the inhibition of specific enzymes and receptors. This compound has been found to inhibit the activity of various kinases, including PI3K, mTOR, and Akt. It also binds to specific receptors, such as the adenosine A2A receptor, to modulate their activity. The inhibition of these enzymes and receptors results in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor being targeted. This compound has been found to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune responses. It also has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide is its potency and selectivity towards specific enzymes and receptors. This makes it a valuable tool for studying the function of these targets in various biological processes. However, the limitations of this compound include its solubility and stability, which can affect its activity in vitro and in vivo.
Orientations Futures
There are several future directions for the study of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for drug development. Another direction is the study of its potential use in combination with other drugs for synergistic effects. Additionally, the role of this compound in various biological processes, such as metabolism and cell signaling, can be further investigated.
Méthodes De Synthèse
The synthesis of 6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide involves the reaction of difluoromethoxybenzene with pyridine-3-carboxylic acid. The resulting compound is then subjected to a series of chemical reactions to obtain the final product. The synthesis method has been optimized to obtain a high yield of the product with minimal impurities.
Applications De Recherche Scientifique
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development. This compound has also been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
6-(difluoromethoxy)-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-16(18)24-13-4-3-11(9-20-13)15(22)21-12-5-7-23-14(12)10-2-1-6-19-8-10/h1-4,6,8-9,12,14,16H,5,7H2,(H,21,22)/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZWMNUENJMJG-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7348249.png)
![(3R)-N-[(2S,3R)-2-[1-(cyclopropylmethyl)pyrazol-4-yl]oxolan-3-yl]oxolane-3-carboxamide](/img/structure/B7348254.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyrazin-2-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7348260.png)
![(2R,3R)-N-[(3,5-dimethylphenyl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348266.png)
![[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-[4-(2-methylphenyl)thiadiazol-5-yl]methanone](/img/structure/B7348270.png)
![N-[(1R,2S,3S)-3-hydroxy-2-(4-methylpyrazol-1-yl)cyclobutyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7348277.png)
![1-ethyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]triazole-4-carboxamide](/img/structure/B7348290.png)
![[(1S,6S)-6-hydroxy-3-azabicyclo[4.1.0]heptan-3-yl]-(4-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7348293.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methanone](/img/structure/B7348298.png)
![[(1S,6S)-6-hydroxy-3-azabicyclo[4.1.0]heptan-3-yl]-[1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7348302.png)
![(2R,3R)-N-imidazo[1,2-a]pyridin-3-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348309.png)
![5-(difluoromethyl)-1-methyl-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7348316.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7348317.png)
